N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O/c1-2-37-25-15-13-22(14-16-25)31-27-26-21-30-36(24-11-7-4-8-12-24)28(26)33-29(32-27)35-19-17-34(18-20-35)23-9-5-3-6-10-23/h3-16,21H,2,17-20H2,1H3,(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFJFYIINNJFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a pyrazolo[3,4-d]pyrimidine core with various substituents that may influence its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on related pyrazolopyrimidine derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell growth.
Neuropharmacological Effects
Derivatives containing the phenylpiperazine moiety have been noted for their neuropharmacological effects. They have been shown to interact with serotonin receptors, which could lead to anxiolytic or antidepressant effects. For example, piperazine derivatives have been documented to inhibit human acetylcholinesterase, suggesting potential implications in neurodegenerative diseases .
TRPC Channel Modulation
Recent findings highlight the role of similar compounds in modulating Transient Receptor Potential Canonical (TRPC) channels. Specifically, some derivatives have demonstrated the ability to activate TRPC6 channels dose-dependently, which plays a critical role in calcium signaling and cellular excitability .
Study 1: Anticancer Efficacy
In a study examining the anticancer properties of pyrazolopyrimidine derivatives, compounds with structural similarities to this compound were tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 μM, with observed apoptosis through caspase activation.
Study 2: Neuropharmacological Assessment
A neuropharmacological assessment of 4-substituted piperazine derivatives revealed that they could effectively modulate serotonin receptor activity. In vitro assays demonstrated that these compounds could reduce anxiety-like behavior in rodent models when administered at doses ranging from 1 to 10 mg/kg.
Data Tables
| Activity | Compound | IC50 (μM) | Effect |
|---|---|---|---|
| Anticancer | N-(4-ethoxyphenyl)-1-phenyl... | 0.5 | Induces apoptosis |
| Neuropharmacological | Piperazine derivatives | 2.0 | Reduces anxiety-like behavior |
| TRPC Channel Activation | Similar pyrazolopyrimidines | 0.019 | Activates TRPC6 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Estimated molecular weight based on structural analogs.
Key Observations:
Dimethoxy substituents (890892-46-3) enhance solubility due to hydrogen-bonding capacity .
Piperazine Modifications :
- The 4-phenylpiperazine in the target compound may confer stronger π-π stacking interactions compared to methylpiperazine (946289-20-9) or benzylpiperazine (878063-77-5), which could enhance binding to hydrophobic receptor pockets .
Bioactivity Implications: Chlorine substituents (946289-20-9, 878063-77-5) are associated with increased metabolic stability but may introduce toxicity risks (e.g., H302 hazard warnings in related compounds) .
Research Findings and Pharmacological Relevance
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are known inhibitors of kinases like Aurora A and BCR-ABL. The 4-phenylpiperazine group in the target compound may mimic ATP-binding motifs, enhancing competitive inhibition .
- Anticancer Potential: Structural analogs with chloro or methoxy substituents (e.g., 878063-77-5) have shown moderate activity against leukemia cell lines (IC₅₀: 1–10 μM), suggesting the target compound may exhibit similar profiles .
- Toxicity Considerations : Related compounds with halogenated aryl groups (e.g., 946289-20-9) have hazard statements for acute toxicity (H302) and skin irritation (H315), indicating a need for careful safety profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
